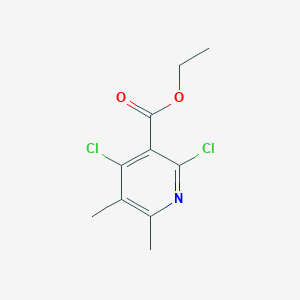![molecular formula C34H50N6O4 B8019361 1-Piperazinecarboxamide, 4-(2-methoxyphenyl)-N-[3-[[[[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-; Isophorone diisocyanate-MOPP-adduct](/img/structure/B8019361.png)
1-Piperazinecarboxamide, 4-(2-methoxyphenyl)-N-[3-[[[[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-; Isophorone diisocyanate-MOPP-adduct
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxamide, 4-(2-methoxyphenyl)-N-[3-[[[[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-; Isophorone diisocyanate-MOPP-adduct is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine core, which is a common structural motif in medicinal chemistry due to its biological activity and ability to interact with various molecular targets.
Preparation Methods
The synthesis of 1-Piperazinecarboxamide, 4-(2-methoxyphenyl)-N-[3-[[[[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-; Isophorone diisocyanate-MOPP-adduct involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. The synthetic route typically starts with the preparation of the piperazine core, followed by the introduction of the methoxyphenyl groups and the cyclohexyl moiety. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Piperazinecarboxamide, 4-(2-methoxyphenyl)-N-[3-[[[[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-; Isophorone diisocyanate-MOPP-adduct has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying interactions with various biological targets.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine core allows it to bind to these targets, modulating their activity and leading to various biological effects. The methoxyphenyl groups and the cyclohexyl moiety contribute to its overall binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives with methoxyphenyl groups. These compounds share structural similarities but may differ in their biological activity and applications. For example, 1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl is another compound with a methoxyphenyl group, but it has different chemical properties and applications .
Properties
IUPAC Name |
4-(2-methoxyphenyl)-N-[[5-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-1,3,3-trimethylcyclohexyl]methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50N6O4/c1-33(2)22-26(36-32(42)40-20-16-38(17-21-40)28-11-7-9-13-30(28)44-5)23-34(3,24-33)25-35-31(41)39-18-14-37(15-19-39)27-10-6-8-12-29(27)43-4/h6-13,26H,14-25H2,1-5H3,(H,35,41)(H,36,42) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZYBMQXVNNZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNC(=O)N2CCN(CC2)C3=CC=CC=C3OC)NC(=O)N4CCN(CC4)C5=CC=CC=C5OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
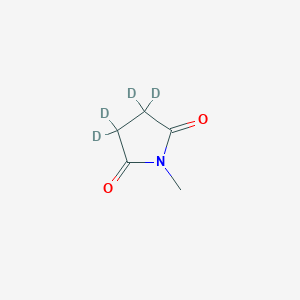
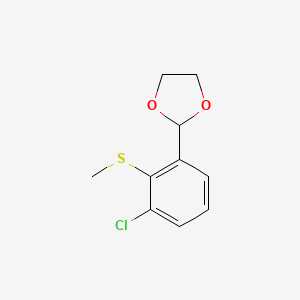
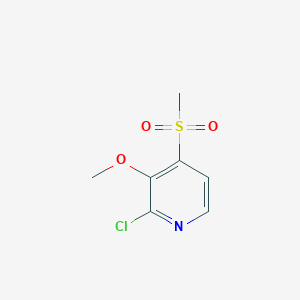
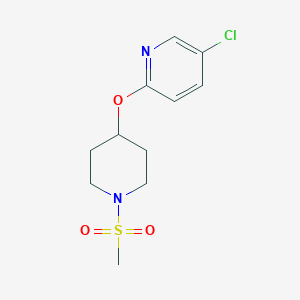
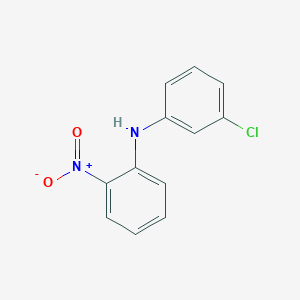
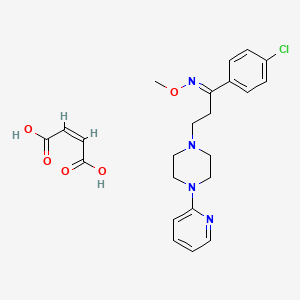
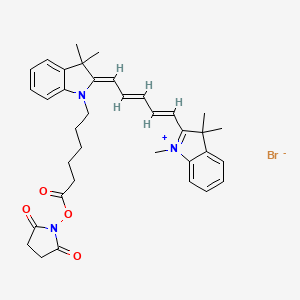
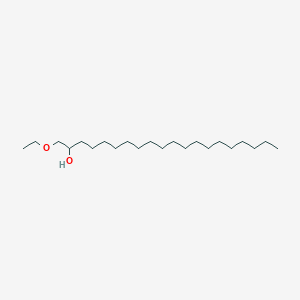
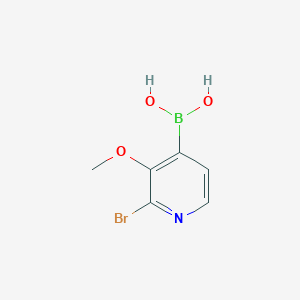
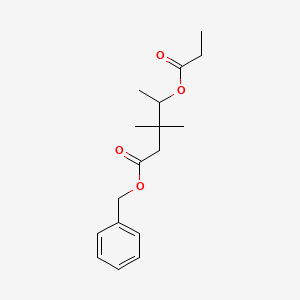
![2-[[(2S)-2-aminocyclohexyl]amino]-4-(3-methylanilino)pyrimidine-5-carboxamide](/img/structure/B8019365.png)
![2-(Benzotriazol-1-yloxy)-4-[(3-methylphenyl)amino]pyrimidine-5-carboxamide](/img/structure/B8019368.png)
![1-{4-Oxo-4-[(2s)-Pyrrolidin-2-Yl]butanoyl}-L-Proline](/img/structure/B8019371.png)
